

Unveiling 2,2'-Pyridil: A Comparative Guide to Experimental Findings and Computational Predictions

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Compound of Interest

Compound Name: 2,2'-Pyridil

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For researchers, scientists, and drug development professionals, the synergy between experimental data and computational modeling is paramount for accelerating scientific discovery. This guide provides a comprehensive comparison of experimentally validated data for **2,2'-Pyridil** against computational predictions, offering insights into its structural and spectroscopic properties. To provide a broader context, we also present a comparative analysis with two structurally related molecules: Benzil and 2,2'-Bipyridine.

At a Glance: Structural and Spectroscopic Comparison

The following tables summarize key experimental and computational data for **2,2'-Pyridil**, Benzil, and 2,2'-Bipyridine, facilitating a direct comparison of their fundamental properties.

Property	2,2'-Pyridil	Benzil	2,2'-Bipyridine
Melting Point (°C)	154-156[1]	94-96	69-72
Molecular Weight (g/mol)	212.20[1]	210.23[2]	156.18[3]
¹ H NMR (CDCl ₃ , δ ppm)	Data not readily available	7.2-8.0[4][5]	7.3-8.7
¹³ C NMR (CDCl ₃ , δ ppm)	Data not readily available	128-135 (aromatic), 194 (carbonyl)[4]	121-156[6]
UV-Vis (λ _{max} , nm)	Data not readily available	260, 370[7][8]	237, 280[9][10][11][12]

Table 1. Comparison of Experimental Properties.

Computational Property	2,2'-Pyridil	Benzil	2,2'-Bipyridine
Conformational Analysis	Theoretical calculations suggest multiple stable conformers with varying dihedral angles between the pyridyl rings.	Computational studies have explored the skewed conformation of the dicarbonyl bridge and phenyl ring orientations.	DFT calculations have been used to study the planar and twisted conformations and their relative energies. [13]
Predicted 1H NMR	Specific predictions not readily available in literature.	Quantum chemical calculations have been performed to predict chemical shifts, showing good agreement with experimental data.	DFT calculations have been employed to predict proton chemical shifts.[13]
Predicted 13C NMR	Specific predictions not readily available in literature.	GIAO method has been used to predict 13C chemical shifts. [14]	DFT calculations have been used to predict carbon chemical shifts.
Predicted UV-Vis Spectra	Specific predictions not readily available in literature.	TD-DFT calculations have been used to simulate the electronic absorption spectrum. [8]	TD-DFT calculations have been used to predict electronic transitions.[15]

Table 2. Comparison of Computational Predictions.

Experimental Protocols: A Methodological Overview

The experimental data presented in this guide are based on standard analytical techniques. Below are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ^1H). The sample is dissolved in a deuterated solvent, such as chloroform- d (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

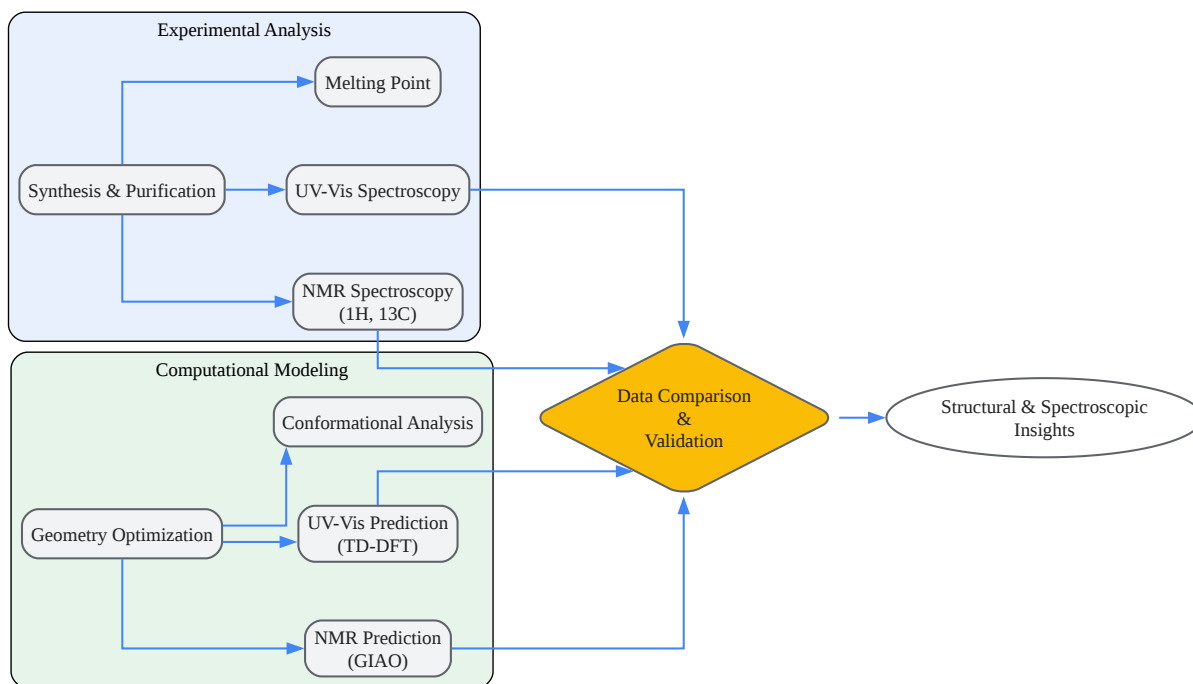
UV-Vis absorption spectra are obtained using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or cyclohexane) and placed in a cuvette. The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm, to identify the wavelengths of maximum absorption (λ_{max}).

Melting Point Determination

The melting point of a solid compound is determined using a melting point apparatus. A small amount of the crystalline material is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Visualizing the Workflow: From Experiment to Validation

The following diagram illustrates a typical workflow for comparing experimental data with computational predictions in chemical research.

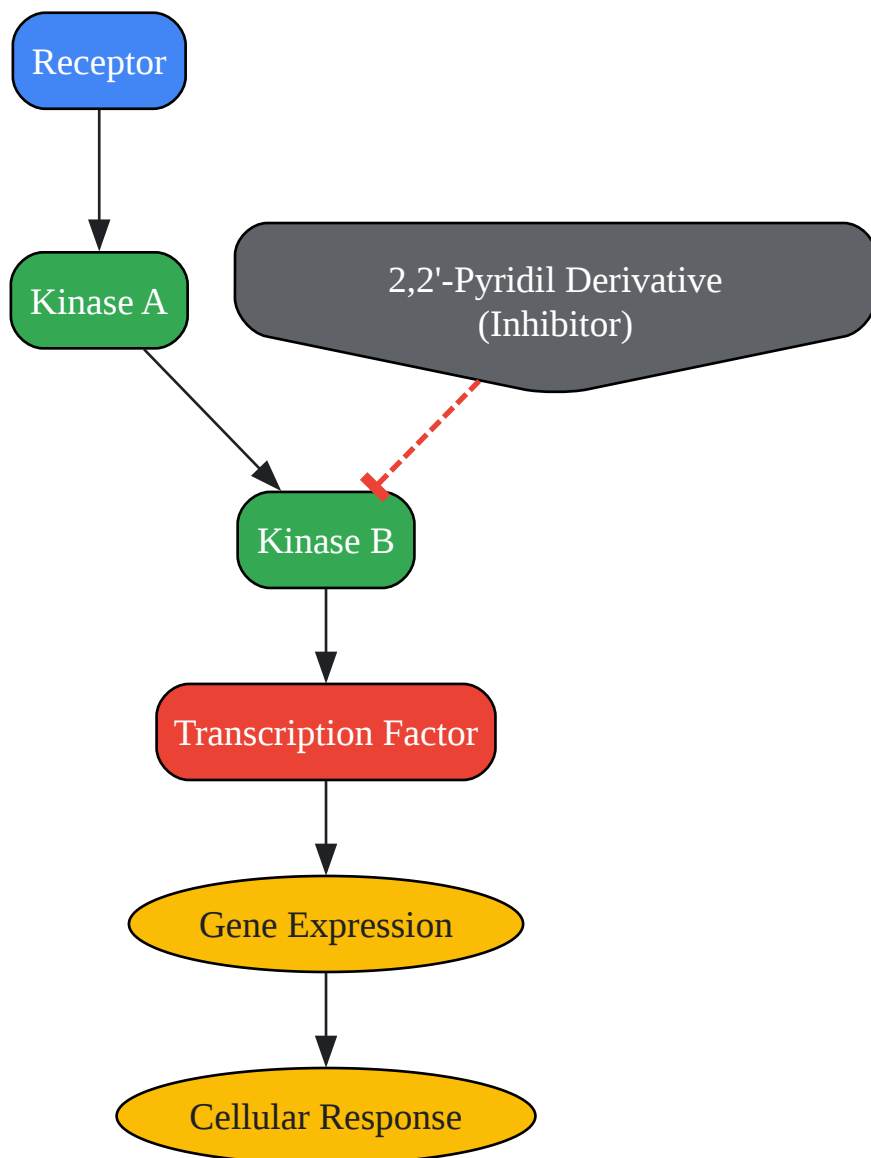


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Figure 1. A generalized workflow for the validation of computational predictions with experimental data.

Signaling Pathways and Logical Relationships in Drug Discovery

In the context of drug development, understanding how a molecule like **2,2'-Pyridil** or its derivatives might interact with biological systems is crucial. The following diagram illustrates a simplified, hypothetical signaling pathway where a small molecule inhibitor could play a role.



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Figure 2. A hypothetical signaling pathway illustrating the potential role of a small molecule inhibitor.

This guide highlights the importance of integrating experimental and computational approaches for a thorough understanding of molecular properties. While a complete experimental dataset for **2,2'-Pyridil** is not readily available in the public domain, the comparative data from Benzil and 2,2'-Bipyridine provide valuable benchmarks for future studies. Further experimental investigation into the spectroscopic characteristics of **2,2'-Pyridil** is warranted to fully validate and refine computational models.

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